6-chloro-N-(2-methylcyclohexyl)pyrimidin-4-amine
CAS No.: 1247078-33-6
Cat. No.: VC3059976
Molecular Formula: C11H16ClN3
Molecular Weight: 225.72 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1247078-33-6 |
---|---|
Molecular Formula | C11H16ClN3 |
Molecular Weight | 225.72 g/mol |
IUPAC Name | 6-chloro-N-(2-methylcyclohexyl)pyrimidin-4-amine |
Standard InChI | InChI=1S/C11H16ClN3/c1-8-4-2-3-5-9(8)15-11-6-10(12)13-7-14-11/h6-9H,2-5H2,1H3,(H,13,14,15) |
Standard InChI Key | BOVMENDMRDQMNO-UHFFFAOYSA-N |
SMILES | CC1CCCCC1NC2=CC(=NC=N2)Cl |
Canonical SMILES | CC1CCCCC1NC2=CC(=NC=N2)Cl |
Introduction
Chemical Identity and Structure
Basic Chemical Properties
6-chloro-N-(2-methylcyclohexyl)pyrimidin-4-amine is characterized by several fundamental chemical parameters that define its identity. The table below summarizes the key identifying information for this compound:
Property | Value |
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Chemical Name | 6-chloro-N-(2-methylcyclohexyl)pyrimidin-4-amine |
CAS Registry Number | 1247078-33-6 |
Molecular Formula | C₁₁H₁₆ClN₃ |
Molecular Weight | 225.72 g/mol |
Standard Purity | Minimum 95% |
The compound belongs to the chemical class of substituted pyrimidines, specifically featuring an amino group at the 4-position and a chlorine atom at the 6-position of the pyrimidine ring . The structural formula indicates that the compound contains eleven carbon atoms, sixteen hydrogen atoms, three nitrogen atoms, and one chlorine atom, arranged in a specific configuration that gives the molecule its distinctive properties .
Structural Characteristics
The molecular structure of 6-chloro-N-(2-methylcyclohexyl)pyrimidin-4-amine consists of several key structural elements:
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A pyrimidine ring core (a six-membered heterocyclic ring containing two nitrogen atoms)
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A chlorine atom substituted at the 6-position of the pyrimidine ring
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An amino (-NH-) group at the 4-position of the pyrimidine ring
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A 2-methylcyclohexyl group attached to the amino nitrogen
This arrangement creates a molecule with both polar and non-polar regions, potentially influencing its solubility characteristics and interaction potential with various biological systems. The presence of the 2-methylcyclohexyl group introduces a chiral center into the molecule, which may lead to the existence of stereoisomers with potentially different biological activities .
Physical and Chemical Properties
Solubility and Stability
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The presence of the pyrimidine ring with nitrogen atoms suggests potential hydrogen bond acceptor sites
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The amino group can serve as both a hydrogen bond donor and acceptor
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The methylcyclohexyl group introduces significant lipophilicity
These structural features suggest that the compound might exhibit moderate solubility in organic solvents such as alcohols, ethers, and chlorinated solvents, while having limited solubility in water. This solubility profile would be typical for compounds with both polar functional groups and substantial lipophilic portions .
Regarding stability, the chloropyrimidine moiety might be susceptible to nucleophilic substitution reactions under certain conditions, particularly at the carbon bearing the chlorine atom. This reactivity could be important for synthetic applications where the chlorine atom serves as a leaving group in further reactions.
Synthesis and Production
Catalog Information | Availability Status |
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REF: 3D-XZB07833 | Product discontinued |
Available Quantities | 250mg, 2500mg (not currently available) |
For researchers interested in obtaining this compound, it may be necessary to either synthesize it or contact specialized chemical suppliers for custom synthesis services .
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